N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-8-4-5-9-14(13)18(20)19-12-17(22-3)15-10-6-7-11-16(15)21-2/h4-11,17H,12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWZHUZWSBEFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide typically involves a multi-step process. One common method is the reaction of 2-methoxybenzyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 2-methylbenzoyl chloride to form the final product. The reaction conditions usually involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Amide Bond Reactivity
The amide group in this compound serves as a key reactive site. Common transformations include:
Hydrolysis
Under acidic or alkaline conditions, the amide bond can undergo hydrolysis to yield a carboxylic acid and an amine. For example:
In acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, while alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions .
Methoxy Group Transformations
The three methoxy groups (-OCH
) are susceptible to demethylation or nucleophilic displacement :
| Reaction Type | Conditions | Product |
|---|---|---|
| Demethylation | HBr/AcOH, 100°C | Phenolic -OH groups |
| SN2 Displacement | NaI, CuI, DMF, reflux | Substitution with -I/-OH/-NH |
These reactions are critical for modifying solubility or introducing functional handles for further derivatization .
Electrochemical Dimerization
Analogous N-alkoxyamides undergo electrodimerization in the presence of catalysts like tetrabutylammonium iodide (TBAI). A proposed pathway involves:
-
Electrochemical oxidation of the amide to generate radical intermediates.
-
Dimerization via radical coupling under mild conditions.
-
Subsequent Zn(II)-catalyzed C–N bond activation for downstream coupling with phenols or other nucleophiles .
For this compound, dimerization could yield bis-benzamide derivatives with potential applications in material science or pharmacology.
Cross-Coupling Reactions
The aromatic rings in the structure enable participation in transition-metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
If halogenated derivatives (e.g., brominated at the methylbenzamide position) are synthesized, they can react with arylboronic acids under Pd catalysis:
This method is effective for constructing biaryl systems .
Ullmann-Type Coupling
Copper-mediated coupling could functionalize methoxy groups into hydroxyl or amino substituents under basic conditions .
Scientific Research Applications
The compound N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide , also known as a derivative of the benzamide class, has garnered attention in various scientific research applications. This article explores its potential uses, including pharmacological properties, synthesis methodologies, and case studies that highlight its significance in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines.
- Case Study: A study evaluated the cytotoxic effects of benzamide derivatives on human colorectal carcinoma cells (HCT116). The results demonstrated that certain derivatives had lower IC50 values compared to standard chemotherapeutics, indicating potent anticancer activity .
Antimicrobial Properties
Benzamide derivatives are also recognized for their antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Research Findings: In a study assessing antimicrobial activity, several benzamide compounds were tested against various bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .
Neurological Applications
There is emerging evidence that some benzamide derivatives may influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
- Research Insights: Investigations into the neuroprotective effects of similar compounds have shown promise in mitigating oxidative stress and apoptosis in neuronal cells. This suggests a possible application in treating conditions like Alzheimer's disease .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The following outlines a general synthetic pathway:
- Starting Materials: Begin with 2-methoxyphenylacetic acid and 2-methylbenzoyl chloride.
- Reagents: Utilize appropriate coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
- Reaction Conditions: Perform the reaction under anhydrous conditions to prevent hydrolysis.
- Purification: Use column chromatography to purify the final product.
This synthetic route allows for the efficient production of the target compound, enabling further biological evaluations.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key physicochemical properties of the target compound with its analogs:
*Calculated based on structural similarity.
Key Observations :
- Methoxy vs. Hydroxy Groups : Hydroxy groups () increase polarity and metabolic susceptibility (e.g., glucuronidation) compared to methoxy groups, which enhance lipophilicity and stability .
Serotonin Receptor Antagonists
Compounds like p-MPPI and p-MPPF () share a 2-methoxyphenyl group and act as 5-HT₁A receptor antagonists. Their piperazine-ethyl linkage contrasts with the target compound’s ethyl chain, suggesting that:
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a complex structure that includes methoxy and methyl substituents on a benzamide backbone. This structural configuration is believed to influence its biological activity significantly.
Research indicates that compounds structurally similar to this compound may exert their biological effects through several mechanisms:
- Antiproliferative Activity : Analogous compounds have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and U87 MG. These effects are often attributed to the inhibition of microtubule formation and induction of apoptotic pathways, which are critical in cancer cell cycle regulation .
- Enzyme Inhibition : Some studies have highlighted the ability of benzamide derivatives to inhibit specific enzymes, such as carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. Compounds exhibiting high selectivity for CA IX over CA II have shown promise in both anticancer and antimicrobial applications .
- Receptor Modulation : The compound may also interact with various receptors, potentially acting as a modulator. For instance, thiazole derivatives related to benzamides have been shown to modulate AMPA receptors, impacting synaptic transmission and neuronal excitability .
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. Various studies have reported its efficacy in inhibiting cancer cell proliferation:
- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and glioblastoma (U87 MG).
- Mechanism of Action : It induces apoptosis by disrupting microtubule dynamics and promoting cell cycle arrest at the G2/M phase .
Enzyme Inhibition Studies
The compound's ability to inhibit carbonic anhydrase IX has been documented:
- IC50 Values : Related compounds have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent inhibitory activity .
- Selectivity : The selectivity for CA IX over CA II suggests potential for targeted cancer therapy with reduced side effects.
Study 1: Antiproliferative Effects
A study conducted on a series of benzamide derivatives demonstrated that modifications to the benzamide structure could enhance antiproliferative activity. The most active derivative showed a significant increase in apoptosis markers in MDA-MB-231 cells compared to controls .
Study 2: Enzyme Interaction
In another investigation, docking studies revealed favorable binding interactions between related compounds and CA IX, supporting their potential as therapeutic agents in oncology .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Target Cell Lines | HeLa, U87 MG, MDA-MB-231 |
| Mechanism of Action | Microtubule disruption, apoptosis induction |
| IC50 for CA IX | 10.93–25.06 nM |
| Selectivity Ratio (CA IX/CA II) | High |
Q & A
Q. What are the optimal synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, such as coupling benzoyl chloride derivatives with amines under controlled conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux in dichloromethane) enhance reaction rates but may require optimization to avoid side products .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilic substitution efficiency, while dichloromethane is preferred for acylation steps .
- Catalysts : Coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are critical for amide bond formation . Yield and purity can be maximized via recrystallization (e.g., methanol) or advanced purification methods like column chromatography .
Q. How do substituent variations in benzamide derivatives affect the compound's physicochemical properties?
Substituents such as methoxy, methyl, or halogen groups significantly alter:
- Solubility : Methoxy groups enhance solubility in polar solvents due to increased hydrogen bonding .
- Stability : Electron-withdrawing groups (e.g., halogens) improve resistance to enzymatic degradation, while electron-donating groups (e.g., methyl) may reduce reactivity .
- Bioavailability : Hydrophobic substituents like methyl groups can enhance membrane permeability . Comparative studies of analogs (e.g., N-benzoyl-2-hydroxybenzamide) highlight these trends .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and confirm regioselectivity, though overlapping signals from methoxy groups may complicate interpretation .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for structurally related N-(2-methoxyphenyl)-2-nitrobenzamide .
- HPLC : Quantifies purity, especially for compounds with multiple stereocenters .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between similar benzamide derivatives?
Discrepancies often arise from differences in:
- Assay conditions : Variations in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) can skew results. Standardized protocols are essential .
- Structural nuances : Minor substituent changes (e.g., methoxy vs. ethoxy) alter binding kinetics. For example, imidazole-containing analogs show enhanced antimicrobial activity due to metal ion chelation .
- Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
SAR strategies include:
- Bioisosteric replacement : Substituting the benzamide core with furan or thiophene rings modulates electronic properties and binding affinity .
- Functional group optimization : Adding trifluoromethoxy groups improves metabolic stability and target engagement, as seen in N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide .
- Molecular docking : In silico models predict interactions with kinases or proteases, prioritizing candidates for synthesis .
Q. What in silico methods are effective in predicting the binding affinity of this compound to biological targets?
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, identifying key residues for interaction .
- Quantitative Structure-Activity Relationship (QSAR) : Regression models correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values .
- Free Energy Perturbation (FEP) : Computes relative binding energies for analogs, reducing experimental screening costs .
Q. How do solvent polarity and reaction temperature influence regioselectivity in derivatization reactions?
- Solvent polarity : Non-polar solvents (e.g., toluene) favor thermodynamic control, leading to more stable products, while polar solvents (e.g., DMF) promote kinetic control and faster reactions .
- Temperature : Lower temperatures (0–25°C) reduce side reactions in electrophilic substitutions, whereas higher temperatures (80–100°C) accelerate nucleophilic acyl substitutions .
Q. What are the challenges in interpreting spectral data (NMR, MS) for compounds with multiple methoxy groups?
- Signal overlap : Methoxy protons (δ 3.2–3.8 ppm) and aromatic protons may overlap in ¹H NMR, requiring 2D techniques (e.g., COSY, HSQC) for resolution .
- Isotopic patterns : In MS, chlorine or sulfur atoms complicate isotopic distribution, necessitating high-resolution instruments for accurate mass determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
